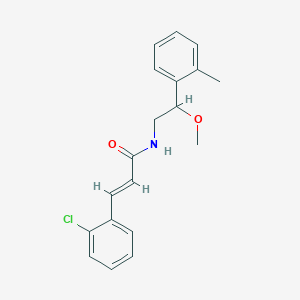

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-12,18H,13H2,1-2H3,(H,21,22)/b12-11+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXTXENWNLYZDD-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNC(=O)C=CC2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNC(=O)/C=C/C2=CC=CC=C2Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chlorobenzaldehyde, 2-methoxy-2-(o-tolyl)ethylamine, and acryloyl chloride.

Formation of Intermediate: The first step involves the condensation of 2-chlorobenzaldehyde with 2-methoxy-2-(o-tolyl)ethylamine to form an imine intermediate.

Acrylamide Formation: The imine intermediate is then reacted with acryloyl chloride under basic conditions to form the final product, (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used in substitution reactions.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of reduced amides.

Substitution: Formation of substituted acrylamides.

Scientific Research Applications

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and polymers.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule:

Table 1: Structural Comparison of Acrylamide Derivatives

Key Observations :

- Chlorophenyl Position : The 2-chlorophenyl group in the target and compound 5b (vs. 4-chlorophenyl in 5e ) may enhance steric hindrance and alter binding interactions.

- Electronic Effects: Methoxy and o-tolyl groups in the target are electron-donating, contrasting with 5e’s electron-withdrawing cyano or trifluoromethyl groups, which correlate with lower solubility .

Biological Activity

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a chlorophenyl group and a methoxy group attached to an acrylamide backbone. Its molecular formula is CHClNO, and it possesses several functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Several studies have investigated the anticancer potential of (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide. In vitro assays demonstrate that the compound can inhibit cell proliferation in cancer cell lines, particularly those associated with breast and prostate cancers.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antibacterial Activity

The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, indicating moderate to high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In addition to antibacterial properties, (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide also exhibits antifungal activity.

- Efficacy : The compound demonstrated effective inhibition against Candida albicans with MIC values reported between 16.69 to 78.23 µM, suggesting its potential as an antifungal agent .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms | MIC Range (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | Breast Cancer Cell Lines | IC50 < 10 µM | Induction of apoptosis via caspase activation |

| Antibacterial | Staphylococcus aureus | 4.69 - 22.9 | Disruption of bacterial cell wall synthesis |

| Escherichia coli | 5.64 - 77.38 | Inhibition of protein synthesis | |

| Antifungal | Candida albicans | 16.69 - 78.23 | Inhibition of ergosterol biosynthesis |

Case Studies

- In Vitro Study on Breast Cancer Cells : A study published in a peer-reviewed journal demonstrated that treatment with (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide resulted in significant reduction in cell viability in MCF-7 breast cancer cells, with an IC50 value of approximately 8 µM .

- Antibacterial Efficacy Against MRSA : Another study evaluated the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), reporting an MIC value of 12 µM, indicating potential for therapeutic use in resistant infections .

- Antifungal Activity Assessment : A comprehensive assessment revealed that the compound effectively inhibited fungal growth in vitro, supporting its application in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acrylamide, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of acrylamide derivatives typically involves a multi-step approach. For example, acylation of the amine precursor (e.g., 2-methoxy-2-(o-tolyl)ethylamine) with acryloyl chloride derivatives under controlled conditions (0–5°C, inert atmosphere) is common. Solvent choice (e.g., DMF or THF) and base selection (e.g., NaH or EtN) are critical for minimizing side reactions. Reaction progress can be monitored via TLC, and purification via flash chromatography or HPLC ensures >95% purity .

Q. How can the stereochemical configuration (E/Z) of the acrylamide moiety be confirmed?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential for distinguishing E/Z isomers. For the (E)-configuration, NOE correlations between the β-vinyl proton and aromatic protons (e.g., 2-chlorophenyl) are observed. Additionally, NMR chemical shifts for carbonyl carbons in E-isomers typically appear at δ 165–170 ppm, distinct from Z-isomers .

Q. What spectroscopic techniques are prioritized for structural validation of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 384.1234). NMR identifies methoxy (δ 3.2–3.5 ppm) and o-tolyl methyl (δ 2.3 ppm) groups. IR spectroscopy verifies acrylamide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

Advanced Research Questions

Q. How do steric effects from the o-tolyl group influence reactivity in cross-coupling or catalytic reactions?

- Methodological Answer : The ortho-methyl group introduces steric hindrance, reducing accessibility for catalysts like Pd(0) in Heck couplings. Computational modeling (DFT) can quantify steric parameters (e.g., %V) to predict regioselectivity. Experimental validation via NMR (if fluorinated analogs are synthesized) or X-ray crystallography provides structural insights .

Q. What strategies resolve contradictions in biological assay data (e.g., IC variability across studies)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH affecting protonation states). Standardize assays using:

- Control compounds (e.g., staurosporine for kinase inhibition).

- Dose-response curves (3+ replicates, nonlinear regression).

- Cellular permeability tests (Caco-2 assays) to rule out false negatives .

Q. Can computational models predict interactions between this compound and protein targets (e.g., kinases)?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures (PDB: e.g., 1ATP for ATP-binding pockets) identify key interactions (e.g., hydrogen bonds with hinge-region residues). Pharmacophore modeling (Schrödinger) further refines scaffold modifications for selectivity .

Q. How do electronic effects of the 2-chlorophenyl group modulate the compound’s electrochemical properties?

- Methodological Answer : Cyclic voltammetry (CH Instruments) in aprotic solvents (e.g., DMF) reveals oxidation potentials linked to the electron-withdrawing Cl substituent. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) correlate HOMO/LUMO energies with redox behavior, guiding applications in electroactive materials .

Key Research Gaps

- Stereochemical Stability : Long-term E/Z isomerization under physiological conditions remains unstudied. Accelerated stability studies (40°C/75% RH) with chiral HPLC monitoring are recommended .

- Metabolite Identification : LC-MS/MS with human liver microsomes can identify Phase I/II metabolites, critical for toxicity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.